molecular formula C23H39NO19 B164678 3'-シアルラクトース CAS No. 35890-38-1

3'-シアルラクトース

カタログ番号: B164678
CAS番号: 35890-38-1
分子量: 633.6 g/mol
InChIキー: OIZGSVFYNBZVIK-FHHHURIISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Immunomodulatory Effects

3'-SL has demonstrated significant immunomodulatory effects, particularly in inflammatory conditions. Research indicates that it can inhibit the phosphorylation of p65, a key protein in the NF-κB signaling pathway, which is crucial for inflammation regulation. In a study involving collagen-induced arthritis (CIA) models, 3'-SL administration resulted in reduced paw swelling, clinical scores, and serum levels of inflammatory cytokines, showcasing its potential as an anti-inflammatory agent .

Case Study: Rheumatoid Arthritis

  • Model: In vitro and in vivo CIA models
  • Findings:
    • Alleviated severity of CIA
    • Reduced synovitis and cartilage destruction
    • Blocked secretion of pro-inflammatory cytokines

Neurocognitive Development

The role of 3'-SL in cognitive development has been explored through dietary supplementation studies. While initial findings suggested minimal influence on cognitive functions in growing pigs, there were observable effects on brain microstructure at certain developmental stages . This indicates that while direct cognitive benefits may be limited, 3'-SL could support overall brain health during critical growth periods.

Case Study: Cognitive Development in Pigs

  • Model: Dietary supplementation in piglets
  • Findings:
    • No significant impact on learning and memory
    • Observed dietary differences in brain microstructure

Osteoarthritis Treatment

Recent clinical trials have highlighted the effectiveness of 3'-SL in managing symptoms of knee osteoarthritis (OA). A randomized pilot study found that patients receiving 3'-SL experienced significant reductions in pain and improved physical function over a 12-week period .

Clinical Trial Overview

  • Participants: 60 patients with knee OA
  • Dosage: 200 mg and 600 mg of 3'-SL daily
  • Results:
    • Significant reduction in Visual Analog Scale (VAS) scores for pain
    • Improved Korean Western Ontario and McMaster Universities Osteoarthritis Index (KWOMAC) scores

Bone Health and Osteoporosis

Emerging research suggests that 3'-SL may play a role in bone metabolism and osteoporosis management. A study demonstrated that treatment with 3'-SL enhanced osteogenic differentiation of human bone marrow stromal cells while inhibiting adipogenic differentiation. This dual action points to its potential as a therapeutic agent for osteoporosis .

Case Study: Osteoporosis Mechanism

  • Model: Human bone marrow stromal cells
  • Findings:
    • Enhanced osteogenic differentiation
    • Inhibition of osteoclast differentiation through signaling pathways

Cardiovascular Health

Preliminary findings suggest that 3'-SL may improve lipoprotein clearance and reduce triglyceride levels by modulating gene expression related to lipid metabolism. This effect could offer new avenues for addressing cardiovascular risks associated with high triglyceride levels .

Research Insights

  • Focus: Lipoprotein clearance and triglyceride reduction
  • Mechanism: Reduction in Sulfatase-2 gene expression

作用機序

Target of Action

3’-Sialyllactose (3’-SL) primarily targets the cell surface protein, SIGLEC-3 (also known as CD33), which is widely expressed in animal cells . SIGLEC-3 plays a crucial role in cellular processes such as differentiation and apoptosis .

Mode of Action

3’-SL interacts with its target, SIGLEC-3, by binding to it specifically . This binding triggers a series of cellular events, including the internalization of the 3’-SL-bound CD33 into the cytosol via a process known as caveolae-dependent endocytosis . At the molecular level, the 3’-SL-bound CD33 recruits the suppressor of cytokine signaling 3 (SOCS3) and SH2 domain-containing protein tyrosine phosphatase 1 (SHP1). SOCS3 is degraded with CD33 by proteasome degradation, while SHP-1 activates extracellular signal–regulated kinase (ERK) to induce megakaryocytic differentiation and subsequent apoptosis .

Biochemical Pathways

The biochemical pathway of 3’-SL involves the synthesis of an important precursor, Neu5Ac . This is achieved through the introduction of neuA and nst genes from Neisseria meningitidis into an engineered Bacillus subtilis, leading to the de novo biosynthesis of 3’-SL from glucose and lactose . The 3’-SL synthetic pathway is further optimized with a push–pull-restrain strategy, which includes optimizing the promoters and ribosome binding site sequences of neuA and nst to increase the expression of the two enzymes .

Pharmacokinetics

It is known that 3’-sl is highly resistant to hydrolysis by most enzymes in the intestinal mucosa of humans and rats . This resistance suggests that 3’-SL may have a high bioavailability, as it can survive the harsh conditions of the gastrointestinal tract and reach its target cells intact.

Result of Action

The action of 3’-SL results in several molecular and cellular effects. It enhances osteogenic differentiation and inhibits adipogenic differentiation of human bone marrow stromal cells (hBMSCs) . It also inhibits the receptor activator of nuclear factor κB ligand-induced osteoclast differentiation of bone marrow-derived macrophages . These actions contribute to the amelioration of osteoporosis in ovariectomized mice and positively regulate bone remodeling .

Action Environment

The action, efficacy, and stability of 3’-SL can be influenced by various environmental factors. For instance, the conversion temperature, pH, and stability under optimal temperature and pH conditions can affect the production of 3’-SL . Furthermore, the presence of other compounds, such as surfactants, can also impact the production and action of 3’-SL .

生化学分析

Biochemical Properties

3’-SL interacts with various biomolecules, contributing to biochemical reactions. It is recognized by specific proteins called siglecs, which are sialic acid-binding immunoglobulin-like lectins . The binding of 3’-SL to siglecs can modulate cellular functions, including immune responses .

Cellular Effects

3’-SL has significant effects on various types of cells and cellular processes. It has been shown to enhance osteogenic differentiation and inhibit adipogenic differentiation of human bone marrow stromal cells . It also modulates the immune response by interacting with siglecs on the surface of immune cells .

Molecular Mechanism

The molecular mechanism of 3’-SL involves its interaction with specific cellular receptors. For instance, it binds to siglecs, leading to the modulation of downstream signaling pathways . This interaction can influence gene expression, cellular metabolism, and other cellular functions .

Temporal Effects in Laboratory Settings

The effects of 3’-SL can change over time in laboratory settings. For instance, it has been shown to enhance osteogenic differentiation over time in human bone marrow stromal cells . The stability and degradation of 3’-SL can also influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 3’-SL can vary with different dosages in animal models. For instance, in a study on a minipig model of rheumatoid arthritis, intra-articular injection of 3’-SL showed a therapeutic effect on collagen-induced arthritis at the cellular level .

Metabolic Pathways

3’-SL is involved in various metabolic pathways. It is synthesized from the precursors CMP-Neu5Ac and lactose via the action of the enzyme α2,3-sialyltransferase . This process is part of the larger sialic acid metabolism pathway, which plays a crucial role in cellular functions .

化学反応の分析

Types of Reactions

3’-Sialyllactose undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3’-Sialyllactose can lead to the formation of sialic acid derivatives .

生物活性

3'-Sialyllactose (3'-SL) is a naturally occurring oligosaccharide predominantly found in human milk, recognized for its significant biological activities. This article reviews the latest research findings regarding the biological effects of 3'-SL, focusing on its roles in bone metabolism, immune regulation, and anti-inflammatory properties.

Overview of 3'-Sialyllactose

3'-SL is a sialylated human milk oligosaccharide (HMO) composed of lactose and sialic acid linked via an α-2,3 bond. It is one of the most abundant HMOs and plays a vital role in various physiological processes, including immune modulation and gut health.

1. Bone Metabolism

Recent studies have highlighted the potential of 3'-SL in regulating bone homeostasis. A study demonstrated that treatment with 3'-SL enhanced osteogenic differentiation while inhibiting adipogenic differentiation in human bone marrow stromal cells (hBMSCs). This effect was mediated through the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) signaling pathway. Additionally, 3'-SL inhibited osteoclast differentiation induced by receptor activator of nuclear factor κB ligand (RANKL), suggesting its potential as a therapeutic agent for osteoporosis .

Effect Mechanism Outcome
Enhanced osteogenic differentiationActivation of PI3K/Akt pathwayIncreased bone formation
Inhibition of adipogenic differentiationDownregulation of adipogenic markersReduced fat accumulation in bones
Inhibition of osteoclast differentiationSuppression of RANKL-induced pathwaysAmelioration of bone loss

2. Immune Regulation and Anti-Inflammatory Effects

3'-SL has been identified as a potent modulator of immune responses. Its administration has been shown to reduce symptoms associated with atopic dermatitis (AD) by enhancing regulatory T cell (Treg) responses. In a model of AD, oral administration of 3'-SL resulted in decreased ear thickness and reduced levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α . This suggests that 3'-SL may play a crucial role in maintaining immune homeostasis.

Condition Effect Mechanism
Atopic DermatitisReduced inflammationInduction of Treg differentiation
Rheumatoid ArthritisAmelioration of disease progressionInhibition of pro-inflammatory cytokines
General Immune ModulationMaintenance of immune toleranceModulation of gut microbiota

Case Study: Osteoporosis Treatment

In an animal model study, ovariectomized mice treated with 3'-SL showed significant improvements in bone density and microarchitecture compared to untreated controls. The study concluded that 3'-SL could be developed into a novel therapeutic agent for osteoporosis due to its dual action on promoting bone formation and inhibiting bone resorption .

Case Study: Atopic Dermatitis Management

Another study investigated the effects of 3'-SL on mice subjected to house dust mite exposure to induce AD-like symptoms. Mice treated with 3'-SL exhibited significantly lower serum IgE levels and reduced inflammatory markers compared to controls. These findings support the use of 3'-SL as a potential dietary intervention for managing allergic conditions .

特性

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39NO19/c1-7(29)24-13-8(30)2-23(22(38)39,42-19(13)15(35)10(32)4-26)43-20-16(36)12(6-28)40-21(17(20)37)41-18(11(33)5-27)14(34)9(31)3-25/h3,8-21,26-28,30-37H,2,4-6H2,1H3,(H,24,29)(H,38,39)/t8-,9-,10+,11+,12+,13+,14+,15+,16-,17+,18+,19+,20-,21-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZGSVFYNBZVIK-FHHHURIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39NO19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30905216
Record name 3′-Sialyllactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30905216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

633.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3'-Sialyllactose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000825
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

35890-38-1
Record name 3′-Sialyllactose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35890-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylneuraminoyllactose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035890381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Glucose, O-(N-acetyl-.alpha.-neuraminosyl)-(2.fwdarw.3)-O-.beta.-D-galactopyranosyl-(1.fwdarw.4)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3′-Sialyllactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30905216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-SIALYLLACTOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J7TAL60G3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3'-Sialyllactose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000825
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。